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Compound of Interest

Compound Name: Jionoside D

Cat. No.: B173837

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation
of Jionoside D, a phenylpropanoid glycoside isolated from the roots of Rehmannia glutinosa
var. purpurea. This document details the experimental methodologies employed for its isolation
and purification, presents a thorough analysis of the spectroscopic data, and offers a logical
workflow for its structural determination. All quantitative data are summarized in structured
tables for clarity and comparative analysis.

Isolation and Purification of Jionoside D

The isolation of Jionoside D from the methanolic extract of Rehmannia glutinosa roots was
achieved through a multi-step chromatographic process. The detailed protocol is as follows:

Experimental Protocol: Isolation and Purification

o Extraction: The dried and powdered roots of Rehmannia glutinosa var. purpurea were
extracted with methanol (MeOH) at room temperature. The resulting extract was
concentrated under reduced pressure to yield a crude methanolic extract.

o Solvent Partitioning: The crude extract was suspended in water and successively partitioned
with n-hexane, chloroform (CHCIs), and n-butanol (n-BuOH). The n-butanol-soluble fraction,
containing the glycosidic compounds, was retained for further purification.
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e Column Chromatography (Silica Gel): The n-BuOH fraction was subjected to column
chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions
were collected and monitored by thin-layer chromatography (TLC).

e Column Chromatography (ODS): Fractions containing Jionoside D were further purified by
open column chromatography on octadecylsilane (ODS) with a methanol-water gradient as

the mobile phase.

o Preparative High-Performance Liquid Chromatography (HPLC): The final purification was
achieved by preparative HPLC on an ODS column, using a methanol-water solvent system
to yield pure Jionoside D.

Spectroscopic Data and Structural Elucidation

The chemical structure of Jionoside D was elucidated through a combination of spectroscopic
techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
spectroscopy (*H NMR, 3C NMR, and 2D NMR experiments such as COSY and HMBC).

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the molecular formula of
Jionoside D.

Table 1. Mass Spectrometry Data for Jionoside D

o Deduced Molecular
lonization Mode Observed m/z Calculated Mass
Formula

FAB-MS (Negative) 637 [M-H]~ C30H38015 638.2211

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provided detailed information about the connectivity and
stereochemistry of the constituent moieties of Jionoside D. The assignments were confirmed

by 2D NMR experiments.

Table 2: 1H NMR (400 MHz, CD30OD) Spectroscopic Data for Jionoside D
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Chemical Shift (8)

Coupling Constant

Position Multiplicity
ppm (J) Hz
Caffeoyl moiety
2 7.04 d 2.0
5 6.77 d 8.0
6 6.94 dd 8.0,2.0
7 7.59 d 16.0
8 6.27 d 16.0
Hydroxytyrosol moiety
1 6.68 d 2.0
2' 6.66 d 8.0
4 6.57 dd 8.0,2.0
7 2.82 t 7.0
8' 3.95,3.71 m
3'-OCHs 3.84 s
Glucose moiety
1" 4.37 d 8.0
2" 4.93 dd 95,8.0
3" 3.65 t 9.5
4" 3.42 t 9.5
5" 3.48 m
6"a 3.88 dd 12.0, 2.0
6"b 3.69 dd 12.0,5.5
Rhamnose moiety
1 5.17 d 1.5
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2 3.98 dd 3.5, 1.5
3" 3.66 dd 9.5,35
4" 3.33 t 9.5
5" 3.55 dq 9.5, 6.0
6" 1.10 d 6.0

Table 3: 13C NMR (100 MHz, CDs0OD) Spectroscopic Data for Jionoside D
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Position Chemical Shift (6) ppm

Caffeoyl moiety

1 127.7
2 115.3
3 146.9
4 149.9
5 116.5
6 123.2
7 147.2
8 115.0
9 168.8

Hydroxytyrosol moiety

1 131.9
2 117.4
3 146.4
4' 1451
5' 116.8
6' 121.5
7 36.6
8 72.1
3'-OCHs 56.5

Glucose moiety

1" 104.2

2" 76.1
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3" 81.6
4" 71.9
5" 75.0
6" 62.9

Rhamnose moiety

i 103.1
2" 72.5
3" 72.3
4™ 74.0
5™ 70.4
6" 18.0

Logical Workflow for Structure Elucidation

The structural elucidation of Jionoside D followed a systematic workflow, integrating the data
from various spectroscopic techniques.
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Caption: Workflow for the isolation and structural elucidation of Jionoside D.

Conclusion

The structure of Jionoside D was unequivocally determined through the comprehensive
analysis of spectroscopic data. The compound is a phenylpropanoid glycoside consisting of a
caffeoyl group, a hydroxytyrosol aglycone, a glucose unit, and a rhamnose unit. The detailed
experimental protocols and tabulated spectroscopic data provided in this guide serve as a
valuable resource for researchers in the fields of natural product chemistry, phytochemistry,
and drug discovery.

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of Jionoside D: A
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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